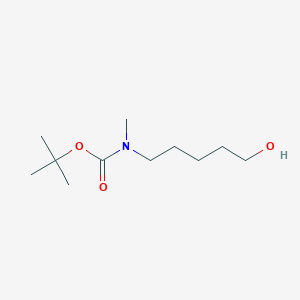
3,5-dibromothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 319002-87-4 . It has a molecular weight of 340.44 .
Molecular Structure Analysis
The Inchi Code for 3,5-dibromothiophene-2-sulfonyl chloride is1S/C4HBr2ClO2S2/c5-2-1-3 (6)10-4 (2)11 (7,8)9/h1H . This code provides a specific representation of the molecule’s structure.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dibromothiophene-2-sulfonyl chloride involves the bromination of thiophene followed by sulfonylation with chlorosulfonic acid.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorosulfonic acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Bromination of Thiophene: Thiophene is dissolved in diethyl ether and bromine is added dropwise with stirring. The reaction mixture is then refluxed for several hours until the desired level of bromination is achieved.", "Workup: The reaction mixture is cooled and washed with water to remove excess bromine and hydrogen bromide. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Sulfonylation with Chlorosulfonic Acid: The brominated thiophene is dissolved in chloroform and chlorosulfonic acid is added dropwise with stirring. The reaction mixture is then refluxed for several hours until the desired level of sulfonylation is achieved.", "Workup: The reaction mixture is cooled and poured into a mixture of ice and sodium hydroxide solution. The resulting mixture is extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Purification: The crude product is purified by column chromatography using a suitable solvent system." ] } | |
CAS RN |
319002-87-4 |
Product Name |
3,5-dibromothiophene-2-sulfonyl chloride |
Molecular Formula |
C4HBr2ClO2S2 |
Molecular Weight |
340.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



